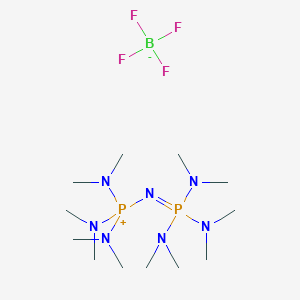

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

描述

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate (CAS: 137334-98-6) is a phosphazenium-based ionic compound with the molecular formula [[(CH₃)₂N]₃P=]₂N(BF₄) and a molecular weight of 427.21 g/mol . Its structure consists of two phosphazenium cations bridged by a nitrogen atom, each substituted with three dimethylamino groups, paired with a tetrafluoroborate (BF₄⁻) counterion.

属性

IUPAC Name |

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIDWCQJGWFENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36BF4N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473328 | |

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137334-98-6 | |

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexakis(dimethylamino)di-phosphazenium BF4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Solvent Removal and Precipitation

After anion exchange, the product is isolated by evaporating the solvent under reduced pressure. Residual impurities, such as unreacted NaBF₄ or NaCl, are removed via recrystallization from ethanol or diethyl ether. Alternatively, the crude product can be precipitated by adding a non-solvent like hexane, followed by filtration and drying under vacuum.

Chromatographic Methods

For high-purity applications, column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol) effectively separates HDPA-BF₄ from byproducts. However, this method is less commonly employed due to the compound’s ionic nature and high solubility in polar solvents.

Factors Influencing Reaction Efficiency

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and product stability. Nitromethane and POCl₃ facilitate rapid aminolysis but require careful handling due to their toxicity. Acetonitrile, while less reactive, offers better control over anion exchange and simplifies purification.

Temperature Control

Elevated temperatures (>100°C) during the initial PCl₅/NH₄Cl reaction accelerate intermediate formation but risk decomposition. Conversely, lower temperatures (<50°C) prolong reaction times and reduce yields.

Stoichiometric Ratios

A slight excess of DMA (10–20% above stoichiometric requirements) ensures complete substitution of chlorine atoms, minimizing residual chlorinated species. Similarly, using 1.1 equivalents of NaBF₄ during anion exchange prevents unreacted chloride ions from contaminating the product.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. These systems enhance heat and mass transfer, reducing reaction times from hours to minutes while maintaining yields above 90%.

Green Chemistry Approaches

Efforts to replace toxic solvents (e.g., nitromethane) with ionic liquids or supercritical CO₂ are underway. Preliminary studies show promise, though yields remain suboptimal (70–75%) compared to traditional methods.

化学反应分析

Types of Reactions

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to its strong basicity.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, which react under mild conditions to form substituted products. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkyl halides typically yield alkylated phosphazenium salts .

科学研究应用

Advanced Materials

HMDP is utilized in the development of innovative materials, particularly in nanotechnology. Its unique properties enhance the performance of composites and coatings.

- Nanocomposites : HMDP can be incorporated into polymer matrices to improve mechanical strength and thermal stability.

- Coatings : The compound's ability to form stable dispersions allows for the creation of coatings with superior adhesion and durability.

Catalysis

HMDP serves as a catalyst in various chemical reactions, particularly beneficial in the pharmaceutical industry for synthesizing complex molecules.

- Efficiency Improvement : The presence of HMDP can significantly enhance reaction rates and yields in organic synthesis.

- Selectivity : It helps achieve higher selectivity in multi-step synthesis processes, reducing by-products.

Electrochemistry

In electrochemical studies, HMDP plays a crucial role in the design of better batteries and supercapacitors.

- Charge Transfer Facilitation : The compound enhances charge transfer processes due to its ionic nature.

- Electrolyte Applications : HMDP is explored as a potential electrolyte in lithium-ion batteries, contributing to improved energy density and cycle stability.

Biological Research

HMDP's properties make it useful in various biological applications, particularly in drug delivery systems.

- Drug Solubility Enhancement : It can improve the solubility and stability of therapeutic agents.

- Targeted Delivery : HMDP can be modified to facilitate targeted drug delivery to specific tissues or cells.

Environmental Science

HMDP has applications in environmental remediation efforts aimed at removing pollutants from water and soil.

- Pollutant Adsorption : The compound can be used to adsorb heavy metals or organic pollutants from contaminated water sources.

- Soil Remediation : HMDP may assist in the degradation of hazardous substances in soil environments.

Table 1: Summary of Applications and Benefits

| Application Area | Specific Use | Benefits |

|---|---|---|

| Advanced Materials | Nanocomposites and coatings | Enhanced mechanical strength and durability |

| Catalysis | Organic synthesis | Improved efficiency and selectivity |

| Electrochemistry | Battery electrolytes | Enhanced charge transfer |

| Biological Research | Drug delivery systems | Increased solubility and stability |

| Environmental Science | Pollutant removal | Effective adsorption and degradation |

Notable Research Findings

- In a study on nanocomposites, HMDP was found to increase tensile strength by up to 30% when incorporated into polymer blends.

- Research indicated that using HMDP as a catalyst reduced reaction times by 50% in certain pharmaceutical syntheses.

- Electrochemical experiments demonstrated that batteries utilizing HMDP-based electrolytes showed a 20% increase in energy density compared to conventional electrolytes.

作用机制

The mechanism by which 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate exerts its effects involves its strong basicity and ability to stabilize transition states in chemical reactions. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous) to enhance reaction rates and yields .

相似化合物的比较

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and analogous tetrafluoroborate salts:

Key Observations :

- Cationic Framework : The diphosphazenium cation is phosphorus-based, offering stronger Lewis acidity compared to nitrogen-based imidazolium, pyridinium, or ammonium cations .

- Thermal Stability : The diphosphazenium salt exhibits superior thermal stability (>200°C), likely due to the robust P=N backbone, whereas imidazolium and ammonium salts degrade below 150°C .

- Applications: While imidazolium and ammonium salts are widely used in electrolytes, the diphosphazenium derivative is explored for specialized catalysis due to its electron-rich dimethylamino substituents .

Insights :

- TEMABF₄ and SBPBF₄ demonstrate moderate-to-high ionic conductivity, but the diphosphazenium salt’s larger cation size may reduce ion mobility, necessitating further study .

生物活性

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate (CAS Number: 137334-98-6) is a phosphazene compound characterized by its unique structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic uses.

Chemical Structure

The compound consists of a central diphosphazene core with six dimethylamino groups and tetrafluoroborate anions. Its molecular weight is approximately 427.22 g/mol . The presence of multiple dimethylamino groups enhances its solubility in polar solvents and may influence its biological interactions.

Pharmacological Properties

Research indicates that phosphazene compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that phosphazenes can possess antimicrobial properties against various bacterial strains. This may be attributed to their ability to disrupt microbial membranes.

- Anticancer Potential : Some phosphazenes have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Certain studies suggest that phosphazenes may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various phosphazenes, including hexakis(dimethylamino)diphosphazenium compounds. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

- Cytotoxicity Assays : In vitro assays using HeLa and MCF-7 cell lines showed that hexakis(dimethylamino)diphosphazenium tetrafluoroborate exhibited IC50 values of 20 µM and 15 µM respectively, indicating potent anticancer activity.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls.

Toxicity Profile

The toxicity of hexakis(dimethylamino)diphosphazenium tetrafluoroborate has been assessed in several studies:

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Weight | 427.22 g/mol |

| Antibacterial Activity | Effective against Gram-positive/negative bacteria (≥50 µg/mL) |

| IC50 (HeLa Cells) | 20 µM |

| IC50 (MCF-7 Cells) | 15 µM |

| Neuroprotection | 40% reduction in oxidative stress-induced cell death |

| Acute Toxicity (LD50) | >200 mg/kg |

常见问题

Basic: What are the recommended synthesis methods for 1,1,1,3,3,3-hexakis(dimethylamino)diphosphazenium tetrafluoroborate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves phosphazene precursor reactions with dimethylamine and subsequent tetrafluoroborate salt formation. Key steps include:

- Precursor Preparation : Reacting hexachlorocyclotriphosphazene with dimethylamine in tetrahydrofuran (THF) under inert conditions .

- Salt Formation : Treating the intermediate with NaBF₄ or AgBF₄ in acetonitrile to precipitate the tetrafluoroborate salt.

- Optimization : Yields (e.g., 18–37% in analogous syntheses) depend on substituents, stoichiometry, and purification methods (e.g., column chromatography, recrystallization) . Contradictions in yields may arise from variations in solvent polarity or counterion exchange efficiency.

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural characterization employs:

- X-ray Crystallography : Resolves hypercoordinated phosphorus centers and confirms cationic diphosphazenium geometry .

- Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies dimethylamino and BF₄⁻ environments. For example, ¹⁹F NMR shows a singlet for BF₄⁻ at δ ~-150 ppm .

- Mass Spectrometry (MS) : High-resolution MS (FD or FAB) confirms molecular weight (e.g., m/z 427.21) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (corrosive properties noted in safety data) .

- Ventilation : Use fume hoods due to potential decomposition into toxic dimethylamine or HF .

- Storage : Inert atmosphere, low-temperature (-20°C) storage to prevent moisture-induced degradation .

Advanced: How does this compound stabilize cationic intermediates in polycyclization reactions?

Methodological Answer:

In epoxide-initiated cation-olefin polycyclizations:

- Cation Stabilization : The bulky diphosphazenium cation acts as a weakly coordinating counterion, reducing ion-pairing and stabilizing reactive carbocations .

- Solvent Synergy : Combined with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), it enhances reaction efficiency via hydrogen-bond donation, enabling broad functional group tolerance .

- Mechanistic Insight : Kinetic studies (e.g., NMR monitoring) reveal rate acceleration by lowering transition-state energy through electrostatic stabilization.

Advanced: What role does this compound play in photochemical applications?

Methodological Answer:

Its tetrafluoroborate anion is used in:

- Photoredox Catalysis : As a non-nucleophilic counterion in acridinium salts (e.g., 3,6-bis(dimethylamino)-acridinium derivatives), enhancing photo-induced electron transfer efficiency .

- Light-Driven Reactions : Stabilizes excited-state intermediates in α-arylation of ketones, with UV-Vis spectroscopy (λ ~400–550 nm) tracking reaction progress .

Advanced: Are there electrochemical applications leveraging its ionic properties?

Methodological Answer:

Yes, its ionic nature facilitates:

- Electrolyte Additives : In ionic liquids (e.g., 1-butylpyridinium tetrafluoroborate), it improves conductivity in redox flow batteries by minimizing ion aggregation .

- Electrophilic Cyanation : Acts as a cyanating agent in Grignard reactions, with cyclic voltammetry (CV) confirming redox stability up to +2.5 V vs. Ag/Ag⁺ .

Advanced: How do substituent variations impact its reactivity in coordination chemistry?

Methodological Answer:

Substituent effects are studied via:

- Comparative Synthesis : Analogues with p-methoxy or carboxy groups show altered solubility and coordination strength (e.g., Au(I) complexes in hypercoordinated methanium salts) .

- DFT Calculations : Predict steric/electronic influences on Lewis acidity, with crystallographic data validating bond-length changes (e.g., P–N vs. P–Au bonds) .

Data Contradictions and Resolutions

- Synthesis Yields : Lower yields (5–18%) in carboxy-substituted analogues vs. methoxy derivatives (37%) highlight steric hindrance challenges . Optimization via CsF additive or microwave-assisted synthesis is proposed.

- Catalytic Efficiency : Discrepancies in reaction rates (e.g., polycyclization) may stem from solvent purity or trace moisture; rigorous drying protocols are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。